molecular formula C7H12O3 B2641398 rac-methyl (2R,5R)-5-methyloxolane-2-carboxylate CAS No. 875758-13-7

rac-methyl (2R,5R)-5-methyloxolane-2-carboxylate

Cat. No.: B2641398
CAS No.: 875758-13-7
M. Wt: 144.17 g/mol
InChI Key: PQTRMNDPHASIGS-PHDIDXHHSA-N
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Description

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is a chiral tetrahydrofuran derivative featuring a methyl ester group at the 2-position and a methyl substituent at the 5-position. Its structural framework—a five-membered oxygen-containing ring with ester and alkyl substituents—renders it a versatile intermediate for synthesizing bioactive molecules or functional materials.

Properties

CAS No.

875758-13-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (2R,5R)-5-methyloxolane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-5-3-4-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

PQTRMNDPHASIGS-PHDIDXHHSA-N

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate has been explored for its biological activities, making it a candidate for pharmaceutical development. Notable applications include:

  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting that methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate could be effective in preventing oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
  • Anti-inflammatory Effects : Research has shown that related compounds can inhibit inflammatory responses, which may position methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate as a candidate for treating inflammatory diseases.

Organic Synthesis

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate serves as an important intermediate in organic synthesis. Its utility includes:

  • Building Block for Complex Molecules : The compound's tetrahydrofuran ring structure allows it to act as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Renewable Solvent in Catalysis : Recent studies have highlighted the use of methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate as a renewable solvent in palladium-catalyzed reactions. Its low toxicity and high efficiency make it an attractive alternative to traditional solvents in organic reactions .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant properties of methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate through various assays measuring free radical scavenging activity. Results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential application in nutraceutical formulations aimed at health promotion.

Case Study 2: Anticancer Activity

In vitro experiments were conducted on human cancer cell lines treated with methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate. The results showed a significant reduction in cell viability compared to untreated controls, indicating promising anticancer properties that warrant further investigation in vivo.

Mechanism of Action

The mechanism by which Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of nucleic acid synthesis or disruption of metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and functional derivatives of Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate, emphasizing stereochemical, substituent, and application-based differences.

Compound Name Key Structural Features Stereochemistry Functional Groups Reported Applications Reference
Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate (Target) Tetrahydrofuran ring, methyl ester (C2), methyl (C5) (2S,5S) Ester, alkyl Synthetic intermediate (inferred) N/A
(2R,5S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate Tetrahydrofuran ring, methyl ester (C2), hydroxyl (C5) (2R,5S) Ester, hydroxyl Potential chiral building block
(2S)-5-Oxotetrahydrofuran-2-carboxylic acid Tetrahydrofuran ring, carboxylic acid (C2), ketone (C5) (2S) Carboxylic acid, ketone Metabolic intermediate or synthetic precursor
(2R,3S,5S*)-5-Ethylsulfanylmethyl-2,3-diaryl-tetrahydrofuran-3-ol derivatives Tetrahydrofuran ring, ethylsulfanylmethyl (C5), aryl groups (C2, C3), hydroxyl (C3) (2R,3S,5S*) Thioether, aryl, hydroxyl COX-2 inhibitors, cytotoxic agents
(2S,5S)-5-Phenylpyrrolidine-2-carboxylate hydrochloride Pyrrolidine ring (5-membered nitrogen-containing), phenyl (C5), methyl ester (C2) (2S,5S) Ester, aryl Pharmaceutical research (e.g., enzyme targets)

Stereochemical and Functional Group Analysis

  • Stereochemistry : The target compound’s (2S,5S) configuration distinguishes it from diastereomers like (2R,5S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate . Such stereochemical variations significantly impact molecular interactions, such as binding affinity in enzyme inhibition or crystallization behavior.
  • Substituent Effects: The methyl ester at C2 enhances lipophilicity compared to carboxylic acid derivatives (e.g., (2S)-5-oxotetrahydrofuran-2-carboxylic acid) . Ethylsulfanylmethyl and aryl substituents in COX-2 inhibitors (e.g., compound 42–46 from ) introduce bulkier, more electron-rich moieties, which are critical for selective enzyme inhibition .

Biological Activity

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antioxidant, anticancer, and anti-inflammatory properties, as well as its interactions with biological macromolecules.

Structural Characteristics

Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate has a molecular formula of C₈H₁₄O₄, characterized by a tetrahydrofuran ring and a carboxylate functional group. Its stereochemistry contributes to its biological activity and interaction with various biomolecules.

Biological Activities

1. Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant capabilities. These compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems. The antioxidant activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Activity
Studies have shown that derivatives of methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate demonstrate cytotoxic effects against several cancer cell lines. For instance, certain analogs have been tested against breast and colon cancer cells, revealing promising results in inhibiting cell proliferation and inducing apoptosis .

3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Related compounds have been studied for their ability to inhibit pro-inflammatory cytokines in vitro and in vivo. This suggests potential therapeutic applications for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The mechanism by which methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The tetrahydrofuran ring plays a crucial role in binding affinity and selectivity towards these targets, influencing the compound's pharmacodynamics .

Comparative Analysis

To better understand the unique aspects of methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Characteristics
DihydroquercetinFlavonoid with dihydroxy groupsStrong antioxidant properties
QuercetinFlavonoid with multiple hydroxyl groupsAnti-inflammatory and anticancer effects
(-)-EpicatechinPolyphenol with hydroxyl substitutionsCardioprotective effects

These comparisons illustrate the potential applications of methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate across various fields of research.

Case Studies

Several case studies highlight the biological activity of methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate:

  • Antioxidant Activity Assessment : A study demonstrated that the compound significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide. The results indicated a dose-dependent scavenging effect on free radicals.
  • Cytotoxicity Evaluation : In vitro assays revealed that methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate inhibited the growth of human cancer cell lines by inducing apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Response : Research on animal models showed that treatment with the compound led to decreased levels of inflammatory cytokines in serum samples after exposure to lipopolysaccharides (LPS).

Q & A

What synthetic strategies ensure high stereochemical purity of Methyl (2S,5S)-5-methyltetrahydrofuran-2-carboxylate?

To achieve high stereochemical purity, methodologies include:

  • Chiral pool synthesis : Using enantiomerically pure starting materials derived from natural sources (e.g., sugars or amino acids) to retain stereochemistry during ring formation.
  • Asymmetric catalysis : Employing chiral catalysts in key steps, such as Sharpless epoxidation or Jacobsen kinetic resolution, to induce stereoselectivity in tetrahydrofuran ring formation .
  • Stereoselective reduction : Utilizing reagents like NaBH₄ with chiral ligands or enzymatic reduction to control the configuration at C2 and C5 positions. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess .

How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound?

X-ray crystallography is the gold standard for absolute stereochemical determination. Key steps include:

  • Crystal growth optimization : Using solvent diffusion or slow evaporation to improve crystal quality, as poor crystallinity (e.g., broad reflection profiles) can lead to ambiguities .
  • Refinement with SHELX : Programs like SHELXL refine structural models against diffraction data, even for challenging cases (e.g., disordered methyl groups). The space group (e.g., P2₁2₁2₁) and molecular packing analysis confirm stereochemistry .
  • Complementary techniques : If crystals are unsuitable, compare experimental and calculated CD spectra or use NOE NMR to validate spatial arrangements .

What analytical methods are critical for characterizing this compound’s purity and stereochemistry?

A multi-technique approach is essential:

  • HRMS : Confirms molecular formula (e.g., C₈H₁₂O₃) with precision <5 ppm error .
  • NMR (¹H/¹³C, COSY, NOESY) : Assigns diastereotopic protons and correlates spatial proximity (e.g., NOE between C2 and C5 substituents) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and a hexane/isopropanol mobile phase .
  • Polarimetry : Measures specific rotation (e.g., [α]²⁵_D = -4.8° in methanol) to confirm optical purity .

How should researchers address contradictions between computational and experimental data in conformational studies?

Discrepancies often arise from solvent effects or force field limitations. Mitigation strategies:

  • Solvent-correlated DFT : Perform calculations with explicit solvent models (e.g., PCM for methanol) to match experimental conditions .
  • Molecular dynamics (MD) : Simulate low-energy conformers in solution and compare with NOE-derived distances .
  • Benchmarking : Cross-validate with multiple software (e.g., Gaussian vs. ORCA) to ensure consistency in torsional angles or hydrogen-bonding patterns .

What role does this compound play in medicinal chemistry research?

It serves as a chiral scaffold for drug design:

  • Enzyme inhibitor synthesis : The tetrahydrofuran core mimics transition states in protease or glycosidase targets. For example, derivatives of similar structures inhibit LpxC (a bacterial enzyme) .
  • SAR studies : Functionalization at C2 (ester) and C5 (methyl) modulates lipophilicity and binding affinity. Methyl ester hydrolysis to carboxylic acid enhances polar interactions in active sites .
  • Prodrug development : The ester group improves bioavailability, enabling intracellular hydrolysis to active acids .

What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Scale-up challenges include:

  • Stereochemical drift : Mitigated by optimizing reaction temperature and avoiding racemization-prone conditions (e.g., strong acids). Use flow chemistry for precise control .
  • Purification : Flash chromatography with silica gel or reverse-phase HPLC removes diastereomers. Recrystallization in ethyl acetate/hexane improves yield .
  • Catalyst recycling : Immobilize chiral catalysts on resins or use biphasic systems to reduce costs .

How can researchers validate the absence of residual solvents or byproducts in the final product?

  • GC-MS : Detects volatile impurities (e.g., ethyl acetate, dichloromethane) with detection limits <10 ppm .
  • ¹H NMR integration : Quantifies residual solvents by comparing peak areas against the compound’s protons.
  • Elemental analysis : Confirms C/H/N ratios within 0.3% of theoretical values, ruling out non-volatile contaminants .

What strategies optimize the compound’s stability during long-term storage?

  • Temperature control : Store at -20°C in amber vials to prevent ester hydrolysis or oxidation .
  • Inert atmosphere : Use argon-filled containers to minimize degradation via air-sensitive pathways.
  • Lyophilization : For aqueous solutions, freeze-drying reduces hydrolytic decomposition .

How does the compound’s stereochemistry influence its physicochemical properties?

  • Solubility : The (2S,5S) configuration enhances water solubility via intramolecular H-bonding between the ester carbonyl and THF oxygen .
  • Melting point : Diastereomers exhibit distinct melting points (e.g., (2S,5S) vs. (2S,5R) may differ by >20°C), aiding purification .
  • LogP : The methyl group at C5 increases lipophilicity, impacting membrane permeability in biological assays .

What computational tools predict the compound’s reactivity in novel synthetic pathways?

  • Density Functional Theory (DFT) : Calculates transition-state energies for esterification or ring-opening reactions .
  • Molecular docking : Screens potential biological targets by simulating interactions (e.g., with proteases) using AutoDock Vina .
  • Retrosynthesis software : Tools like ICSynth propose routes using available chiral building blocks and protecting group strategies .

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